4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to the compound , has been described in the literature . The process involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” consists of a benzenesulfonamide core with a 4-methyl group and a pyridin-3-ylmethylideneamino group.Scientific Research Applications
Antimicrobial Activity
4-Methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide and its derivatives have demonstrated promising antimicrobial properties. A study highlighted the synthesis of N-pyridin-3-yl-benzenesulfonamide, which showed significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Ijuomah, Ike, & Obi, 2022).
Anticancer Activity
Research has also explored the anticancer potential of benzenesulfonamide derivatives. For instance, a series of N-(guanidinyl)benzenesulfonamides showed notable anticancer activity against human breast tumor cells, suggesting their potential as therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, other benzenesulfonamide derivatives have been evaluated for their effectiveness against colorectal and cervix carcinoma cell lines, with certain compounds showing marked anticancer activity (Karakuş et al., 2018).
Application in Drug Development
The structure of this compound lends itself to applications in drug development. One study synthesized and characterized compounds for potential use as candidate compounds in developing HIV-1 infection prevention drugs (Cheng De-ju, 2015).
Mechanism of Action
While the specific mechanism of action for “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” is not explicitly stated, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Safety and Hazards
The safety and hazards associated with “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” are not explicitly mentioned in the available resources. Sigma-Aldrich, a supplier of the compound, states that it is sold as-is without any warranties, and the buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
The future directions for research on “4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide” and similar compounds could involve further exploration of their potential as antiproliferative agents, given their inhibitory effects on carbonic anhydrase IX . Additionally, their potential antimicrobial activity could also be a focus of future research .
Properties
IUPAC Name |
4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQPVPKXDUISEM-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419947 |
Source
|
Record name | NSC263849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19350-76-6 |
Source
|
Record name | NSC263849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC263849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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